molecular formula C15H13N5OS B5849412 2-amino-N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide

2-amino-N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide

Cat. No. B5849412
M. Wt: 311.4 g/mol
InChI Key: UPUPENJGTIBIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-amino-N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide is not fully understood. However, it is believed to work through the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, bacteria, and fungi.
Biochemical and Physiological Effects:
Studies have shown that 2-amino-N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide has various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-amino-N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this chemical compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research and development of 2-amino-N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide. Some of these include:
1. Investigating its potential as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders.
2. Studying its mechanism of action in greater detail to better understand how it works and how it can be optimized for therapeutic use.
3. Developing new synthesis methods that are more efficient and environmentally friendly.
4. Conducting preclinical and clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, 2-amino-N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this chemical compound could lead to the discovery of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 2-amino-N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide can be achieved through various methods. One of the most commonly used methods is the reaction of 2-aminobenzamide with 2-aminobenzothiazole in the presence of a suitable catalyst. The reaction is carried out under appropriate temperature and pressure conditions to obtain the desired product.

Scientific Research Applications

2-amino-N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been investigated for its antibacterial and antifungal properties, and has shown potential as a therapeutic agent for the treatment of bacterial and fungal infections.

properties

IUPAC Name

2-amino-N-[(E)-N'-(1,3-benzothiazol-2-yl)carbamimidoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c16-10-6-2-1-5-9(10)13(21)19-14(17)20-15-18-11-7-3-4-8-12(11)22-15/h1-8H,16H2,(H3,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUPENJGTIBIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=NC2=NC3=CC=CC=C3S2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/C(=N/C2=NC3=CC=CC=C3S2)/N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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